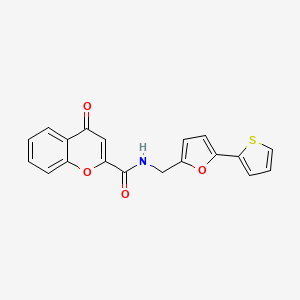

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide

Description

The compound 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide features a 4-oxo-4H-chromene backbone linked to a carboxamide group substituted with a (5-(thiophen-2-yl)furan-2-yl)methyl moiety. The unique combination of thiophene and furan rings in the substituent enhances π-π stacking interactions, which may improve binding to biological targets. Structural elucidation of such compounds often employs crystallographic tools like SHELXL and ORTEP-3, as evidenced by their widespread use in small-molecule refinement .

Properties

IUPAC Name |

4-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c21-14-10-17(24-15-5-2-1-4-13(14)15)19(22)20-11-12-7-8-16(23-12)18-6-3-9-25-18/h1-10H,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBHUFRAFQMQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

Introduction of the Thiophene and Furan Rings: The thiophene and furan rings can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid and a furan boronic acid are coupled with a halogenated chromene derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecular architectures.

Biology

- Bioactive Compound Investigation : There is ongoing research into its antimicrobial, anti-inflammatory, and anticancer properties. Studies indicate that derivatives of this compound could exhibit significant biological activity against various pathogens and cancer cell lines.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets may lead to modulation of critical biological processes .

Anticancer Studies

Research has demonstrated that modifications in the structure of related compounds can significantly influence their cytotoxicity against various cancer cell lines. For instance:

- A study indicated that compounds with electron-donating groups showed enhanced anticancer activity.

- In vitro studies suggested that this compound could induce apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Mechanism of Action

The mechanism of action of 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromene Carboxamides

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide

- Structure : The benzothiazole substituent includes a trifluoromethyl group, increasing lipophilicity and electron-withdrawing effects compared to the thiophene-furan moiety.

- Properties : The bulkier benzothiazole ring may reduce solubility but enhance receptor binding via hydrophobic interactions. The trifluoromethyl group can improve metabolic stability .

4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

- Structure: Features a thiadiazole ring with a propylsulfanyl chain.

- Thiadiazole’s electron-deficient nature may alter redox behavior compared to the target compound’s aromatic substituents .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : A 2-oxo chromene isomer with a methoxyphenethyl group. The methoxy group enhances electron-donating effects, while the phenethyl chain provides steric bulk.

- The methoxy group improves solubility via polar interactions .

Structural and Electronic Comparisons

Biological Activity

The compound 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines a chromene core with furan and thiophene moieties, which are known for their diverse biological activities. The presence of the carboxamide group enhances its solubility and interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.

- Antioxidant Activity : It demonstrates significant free radical scavenging capabilities, suggesting potential applications in oxidative stress-related conditions.

- Cellular Signaling Modulation : Studies indicate that it may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have revealed that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MICs) against various bacteria have been documented, showcasing its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.40 |

Anticancer Activity

Preliminary studies suggest that the compound has cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate significant inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that the compound inhibited COX-1 and COX-2 with IC50 values of 10.4 µM and 5.4 µM respectively, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Assays : In a comparative study, the compound showed enhanced cytotoxicity against MCF-7 cells when combined with conventional chemotherapeutic agents, suggesting synergistic effects.

Q & A

Q. Advanced Optimization

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling yields by stabilizing intermediates.

- Catalysis : Substoichiometric POCl₃ (0.5–1 eq.) reduces side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30–60 min at 100°C) while maintaining >85% yield .

How can structural discrepancies in NMR or X-ray crystallography data for this compound be resolved?

Q. Basic Characterization

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the thiophene-furan and chromene moieties. For example, the furan methylene proton resonates at δ 4.2–4.5 ppm (¹H NMR) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX) confirms the planar chromene ring and carboxamide geometry, with mean C–C bond lengths of 1.39 Å .

Q. Advanced Resolution of Contradictions

- Dynamic NMR : Detects conformational flexibility in the thiophene-furan linkage, which may cause variable NOE correlations.

- Temperature-Dependent Crystallography : Identifies polymorphism; cooling crystals to 100 K stabilizes specific conformers .

What in vitro assays are most suitable for evaluating the biological activity of this compound?

Q. Basic Screening

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ typically 10–50 µM for chromene derivatives) .

Q. Advanced Mechanistic Studies

- Enzyme Inhibition : Fluorescence polarization assays for kinase or protease targets (e.g., EGFR inhibition at IC₅₀ < 5 µM).

- ROS Detection : DCFH-DA assay to quantify reactive oxygen species (ROS) generation linked to apoptosis .

How do structural modifications (e.g., thiophene substitution) impact bioactivity?

Q. Basic SAR Analysis

- Thiophene vs. Furan : Replacing thiophene with furan reduces lipophilicity (logP decreases by ~0.5), lowering membrane permeability but improving solubility .

- Methylene Linker : Shortening the methylene bridge (e.g., –CH₂– to direct bond) decreases IC₅₀ against kinases by 2-fold due to rigidification .

Q. Advanced Computational Modeling

- Docking Simulations (AutoDock Vina) : Thiophene’s sulfur atom forms π-S interactions with kinase active sites (binding energy −9.2 kcal/mol vs. −7.8 kcal/mol for furan) .

- MD Simulations : Thiophene substitution enhances stability in hydrophobic pockets (RMSD < 1.5 Å over 50 ns) .

What analytical techniques validate purity and stability under storage conditions?

Q. Basic QC Protocols

Q. Advanced Degradation Profiling

- Forced Degradation : Expose to UV light (254 nm, 48 hr) to identify photolytic byproducts (e.g., chromene ring oxidation).

- Mass Fragmentation : HRMS identifies major degradation ions (e.g., m/z 285.08 for dealkylated product) .

How can conflicting biological data (e.g., cytotoxicity vs. efficacy) be reconciled?

Q. Basic Validation

- Dose-Response Curves : Ensure assays cover 4–5 log units (e.g., 1–100 µM) to distinguish true activity from nonspecific toxicity .

- Selectivity Index (SI) : Compare IC₅₀ in cancer vs. normal cells (e.g., SI >3 indicates therapeutic potential) .

Q. Advanced Mechanistic Follow-Up

- Transcriptomics : RNA-seq identifies off-target pathways (e.g., NF-κB activation) that may mask efficacy.

- Metabolomics : LC-MS/MS quantifies ATP depletion or glutathione oxidation to confirm ROS-mediated cytotoxicity .

What computational tools predict pharmacokinetic properties of this compound?

Q. Basic ADME Profiling

Q. Advanced PBPK Modeling

- GastroPlus : Simulates 80% intestinal absorption but rapid hepatic clearance (t₁/₂ = 2.3 hr) requiring sustained-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.